![molecular formula C14H17NO2 B2762073 Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine CAS No. 626216-15-7](/img/structure/B2762073.png)

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

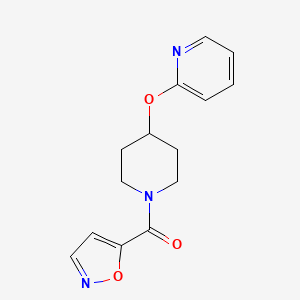

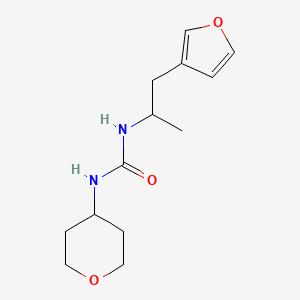

“Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine” is a chemical compound with the CAS Number: 17377-97-8 . It has a molecular weight of 203.24 . The IUPAC name for this compound is N-(2-furylmethyl)-4-methoxyaniline .

Physical And Chemical Properties Analysis

The compound has a boiling point of 190-194/21 Torr and a melting point of 41 .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

- Aza-Piancatelli Rearrangement : Furan-2-yl(phenyl)methanol, a related compound, is used in the aza-Piancatelli rearrangement with aryl amines to afford trans-4,5-disubstituted cyclopentenone derivatives. This process is catalyzed by phosphomolybdic acid and highlights the versatility of furan derivatives in synthesizing complex organic structures with high selectivity and yields in short reaction times (Reddy et al., 2012).

- Isocyanate Synthesis : In another study, isocyanates of the furan, thiophene, and mono-and polyfluorophenyl series were synthesized, showcasing the applicability of furan derivatives in the preparation of isocyanates, which are valuable intermediates in the production of polymers, agrochemicals, and pharmaceuticals (Lebedev et al., 2006).

Material Science and Chemical Engineering

- Dye-Sensitized Solar Cells (DSSCs) : Phenothiazine derivatives with various conjugated linkers, including furan, were synthesized and utilized in DSSCs. The furan-conjugated linker showed a significant improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of furan derivatives in enhancing the performance of renewable energy technologies (Kim et al., 2011).

- Biobased Polyesters : Furan derivatives have also been explored for their application in the synthesis of biobased polyesters. Using 2,5-bis(hydroxymethyl)furan as a building block, novel biobased furan polyesters were synthesized via enzymatic polymerization. These materials represent a sustainable alternative to petroleum-based polymers, with applications ranging from packaging to biomedical devices (Jiang et al., 2014).

Pharmaceutical and Biological Studies

- Anticancer and Antiangiogenic Activity : Compounds derived from benzofuran, related to the chemical structure of interest, have been studied for their anticancer and antiangiogenic activities. These compounds, targeting the colchicine site on tubulin, have shown potent in vitro and in vivo antitumor activities, suggesting the potential of furan derivatives in the development of new anticancer therapies (Romagnoli et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-11(15-10-14-4-3-9-17-14)12-5-7-13(16-2)8-6-12/h3-9,11,15H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPAOLAQWTWCON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2761994.png)

![6-Cyclopropyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2761998.png)

![(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2762000.png)

![4-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2762001.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2762003.png)

![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2762004.png)

![3-benzyl-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762005.png)

![3-ethyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762009.png)

![Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B2762010.png)

![5-[(2-iodoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2762011.png)

![3-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine](/img/structure/B2762012.png)